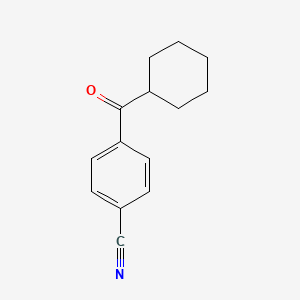

4-Cyanophenyl cyclohexyl ketone

Description

Contextualization of Aryl Cyclohexyl Ketones in Contemporary Organic Chemistry Research

Aryl cyclohexyl ketones are a class of organic compounds characterized by a ketone functional group attached to both an aryl (aromatic) ring and a cyclohexyl ring. This structural motif is of considerable interest in modern organic synthesis due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. nih.govbldpharm.com For instance, derivatives of cyclohexyl phenyl ketone are valuable precursors in the synthesis of benzodiazepines, a class of drugs active on the central nervous system. google.com

The reactivity of the ketone group allows for a multitude of chemical transformations, including nucleophilic additions and reductions to form secondary alcohols. smolecule.com Furthermore, the presence of both an aliphatic ring and an aromatic ring provides a scaffold that can be functionalized in numerous ways. Recent research has highlighted the use of aryl ketones in sophisticated catalytic reactions, such as transition metal-catalyzed C-C bond cleavage for the homologation of ketones into long-chain structures. google.com These reactions are powerful tools for molecular skeleton reconstruction. Additionally, the development of asymmetric hydrogen-atom transfer reactions for ketones is a significant area of research, aiming to produce enantioenriched alcohols which are vital in medicinal chemistry and total synthesis. google.com However, studies have shown that the efficiency of such reactions can be dependent on the electronic properties of the ketone, with aliphatic ketones sometimes showing different reactivity compared to their conjugated aromatic counterparts. smolecule.com

Significance of the Cyano Group in Aryl Ketone Chemistry

The cyano (C≡N) group is a small, linear, and highly electronegative functional group that imparts unique electronic and physical properties to a molecule. mdpi.com In the context of aryl ketone chemistry, the presence of a cyano group, as in 4-Cyanophenyl cyclohexyl ketone, is of paramount importance for several reasons.

Its strong electron-withdrawing nature significantly influences the reactivity of both the aromatic ring and the ketone's carbonyl group. This electronic effect can make the carbonyl carbon more electrophilic and can direct substitution reactions on the phenyl ring. smolecule.commdpi.com

In the broader field of medicinal chemistry, the cyano group is a well-established pharmacophore, appearing in over 70 approved drugs. crysdotllc.com It can act as a bioisostere for other functional groups and can improve a drug candidate's pharmacokinetic profile, for instance, by enhancing water solubility. The nitrile's nitrogen atom can act as a hydrogen bond acceptor, participating in crucial interactions with biological targets like proteins. crysdotllc.com Moreover, the cyano group can function as a "warhead" in covalent inhibitors, where it forms a stable, covalent bond with a specific residue in a biological target, a strategy that has gained prominence in the development of drugs for diseases like diabetes and COVID-19. crysdotllc.comchemicalbook.com

Overview of Research Trajectories for this compound

While extensive research on a wide range of aryl cyclohexyl ketones and cyanophenyl-containing molecules exists, specific and detailed research trajectories for this compound itself appear to be limited in publicly available literature. smolecule.com However, based on its structure, several research avenues can be logically inferred.

The primary research interest in this compound would likely lie in its potential as a synthetic intermediate. General methods for the synthesis of aryl ketones, such as Friedel-Crafts acylation, could be applied. This would involve the acylation of benzonitrile (B105546) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst. Alternatively, condensation reactions between a suitable cyclohexyl precursor and a cyanophenyl derivative could be explored. smolecule.com

Given the established biological significance of both the aryl cyclohexyl ketone scaffold and the cyano group, a significant research trajectory would be the exploration of its potential as a lead compound in drug discovery. google.comsmolecule.com Its structure suggests possible interactions with various biological targets, and it could serve as a starting point for the synthesis of a library of derivatives to probe structure-activity relationships.

Further research would also involve the detailed characterization of its chemical reactivity. This would include studying the outcomes of nucleophilic additions to the ketone, reductions to the corresponding alcohol, and electrophilic aromatic substitutions on the cyanophenyl ring. smolecule.com Understanding these fundamental reactions is crucial for unlocking its full potential as a building block in organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Appearance | Yellow Solid |

| Density | 1.1 g/cm³ |

| Boiling Point | 380.4°C at 760 mmHg |

| CAS Number | 898792-14-8 |

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h6-9,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPMXOBAIYBRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642588 | |

| Record name | 4-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-14-8 | |

| Record name | 4-(Cyclohexylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Cyanophenyl Cyclohexyl Ketone

Established Synthetic Routes

Traditional methods for the synthesis of aryl ketones have been well-established for decades. These routes, primarily centered around acylation reactions, are reliable and widely understood, forming the bedrock of synthetic approaches to compounds like 4-Cyanophenyl cyclohexyl ketone.

One fundamental approach involves the reaction of a cyclohexyl-based nucleophile with an electrophilic 4-cyanobenzoyl precursor. A common strategy begins with the conversion of cyclohexanecarboxylic acid into a more reactive derivative, such as an acyl chloride. For instance, cyclohexanecarboxylic acid can be treated with thionyl chloride (SOCl₂) to produce cyclohexanecarbonyl chloride with high efficiency researchgate.net.

This activated cyclohexyl precursor can then, in principle, be reacted with a suitable 4-cyanophenyl nucleophile, although the more common pathway involves the reverse polarity, as seen in Friedel-Crafts reactions. Another related strategy involves the reaction of cyclohexanone (B45756) with a reagent like 4-methoxyphenyl acetonitrile, which, while not directly yielding the target compound, demonstrates the use of cyclohexanone as a starting material for building cyclohexyl-aryl structures researchgate.net. The generation of acyl radicals from precursors and their subsequent intramolecular addition to form cyclic ketones also represents a foundational concept in the synthesis of cyclohexanone derivatives organic-chemistry.org.

Friedel-Crafts acylation is arguably the most prevalent and direct method for synthesizing aryl ketones chemistryjournals.netnih.govlibretexts.org. This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst nih.govchemguide.co.uk.

For the synthesis of this compound, two primary Friedel-Crafts strategies can be envisioned:

Acylation of Benzene (B151609) with a Cyclohexyl Precursor: The most analogous documented procedures involve the reaction of benzene with cyclohexanecarbonyl chloride, catalyzed by anhydrous aluminum trichloride (AlCl₃), to yield cyclohexyl phenyl ketone researchgate.netgoogle.com. To arrive at the target molecule, a subsequent functional group transformation would be required to introduce the cyano group at the 4-position of the phenyl ring.

Acylation of a Cyanophenyl Precursor: A more direct route would involve the acylation of a suitably protected or deactivated cyanobenzene, though the electron-withdrawing nature of the cyano group makes the aromatic ring less reactive towards electrophilic substitution. A more feasible approach is the acylation of a precursor like cyclohexylbenzene (B7769038) with 4-cyanobenzoyl chloride. The reaction requires a strong Lewis acid catalyst, such as AlCl₃, to activate the acyl chloride, forming a highly electrophilic acylium ion that then attacks the aromatic ring libretexts.orgchemguide.co.uk.

The general conditions for such a reaction involve adding the acyl chloride to a mixture of the aromatic substrate and the Lewis acid catalyst, often in a non-polar solvent, followed by heating to complete the reaction chemguide.co.uk.

Table 1: Comparison of Established Synthetic Routes

| Route | Reactants | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation with Cyclohexyl Precursor | Cyclohexanecarboxylic acid, Benzene | SOCl₂, AlCl₃ | Readily available starting materials. | Requires additional steps for cyanation. |

Novel Synthetic Approaches and Methodological Advancements

While traditional methods are robust, modern synthetic chemistry prioritizes efficiency, selectivity, and sustainability. Research has focused on developing new protocols that offer milder reaction conditions, higher yields, and reduced environmental impact.

Significant advancements have been made in optimizing acylation reactions. One area of development is the use of alternative catalytic systems for Friedel-Crafts reactions to replace the often harsh and moisture-sensitive AlCl₃. Catalysts such as iron(III) chloride, lanthanide triflates, and metal oxides have been explored to facilitate acylation under milder conditions chemistryjournals.net. For instance, iron(III) chloride hexahydrate has been used to catalyze the acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs), offering a more robust system that can tolerate ambient atmosphere researchgate.net.

Table 2: Modern Catalysts in Friedel-Crafts Acylation

| Catalyst System | Example | Key Features | Reference |

|---|---|---|---|

| Metal Halides in Ionic Liquids | FeCl₃·6H₂O in TAAILs | Tolerates ambient atmosphere, robust. | researchgate.net |

| Lanthanide Triflates | Ln(OTf)₃ | Recoverable and reusable catalyst. | chemistryjournals.net |

Organometallic reagents are indispensable tools in modern organic synthesis for forming carbon-carbon bonds researchgate.netnptel.ac.in. Cross-coupling reactions provide a powerful alternative to classical methods like Friedel-Crafts acylation. A plausible route to this compound using this approach would involve the coupling of a cyclohexyl-based component with a 4-cyanophenyl-based component.

This could be achieved through several well-established protocols:

Grignard-based Synthesis: A cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) could be reacted with 4-cyanobenzaldehyde (B52832), followed by oxidation of the resulting secondary alcohol to the desired ketone. Alternatively, an activated carboxylic acid derivative, such as an N-acylbenzotriazole, could react with a Grignard reagent in the presence of a copper catalyst to yield the ketone organic-chemistry.org.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Stille, or Negishi coupling could be employed. For example, a palladium catalyst could couple 4-cyanophenylboronic acid (Suzuki), 4-cyanophenylzinc chloride (Negishi), or 4-cyanophenyltin reagent (Stille) with cyclohexanecarbonyl chloride researchgate.net. These reactions are known for their high functional group tolerance and generally mild conditions. The palladium-catalyzed cross-coupling of arylmagnesium halides, including 4-cyanophenylmagnesium chloride, has been demonstrated, highlighting the feasibility of this approach researchgate.net.

Asymmetric Synthesis and Enantioselective Preparation of Chiral Analogues

While this compound is achiral, the development of methods for the enantioselective synthesis of its chiral analogues is of great interest, particularly for applications in medicinal chemistry. Chiral α-aryl ketones are important structural motifs in many bioactive compounds st-andrews.ac.uknih.gov.

The synthesis of chiral analogues could involve introducing a stereocenter either on the cyclohexyl ring or at the α-position to the carbonyl group. Several advanced catalytic methods have been developed for the asymmetric synthesis of such structures:

Catalytic Asymmetric α-Arylation: This approach involves the reaction of a ketone enolate with an aryl halide, catalyzed by a chiral transition metal complex. However, creating tertiary stereocenters adjacent to a carbonyl group is challenging due to the risk of racemization st-andrews.ac.uknih.gov.

Enantioselective Rearrangements: A highly enantioselective cobalt-catalyzed semipinacol rearrangement of α,α-diaryallylic alcohols has been shown to produce enantioenriched α-aryl ketones st-andrews.ac.uk. This method provides access to ketones with tertiary arylated stereocenters with excellent enantioselectivities.

Photoredox Catalysis: A combination of visible light photoactivation and chiral phosphoric acid catalysis has been used for the one-pot synthesis of α,α-diarylketones from arylalkynes, benzoquinone, and a Hantzsch ester nih.gov.

Acyl Substitution with Chiral Nucleophiles: A catalytic enantioselective method has been developed for preparing α-quaternary acyclic ketones through the acyl substitution of carboxylic acid derivatives with in situ formed chiral allylic nucleophiles nih.gov.

These methodologies demonstrate the potential for creating chiral analogues of this compound with high stereocontrol, opening avenues for the exploration of their biological activities.

Strategies for Stereoselective Introduction of the Cyclohexyl Moiety

The stereoselective introduction of the cyclohexyl moiety to form this compound can be approached through several strategic disconnections of the target molecule. Two primary retrosynthetic pathways are considered: the formation of the carbon-carbon bond between the carbonyl carbon and the cyclohexyl ring, and the formation of the bond between the carbonyl carbon and the 4-cyanophenyl ring.

Asymmetric 1,4-Conjugate Addition to a Cyclohexenone Derivative:

A prominent strategy for the stereoselective formation of a carbon-carbon bond at the β-position of a carbonyl group is the asymmetric 1,4-conjugate addition, or Michael addition. In this approach, a 4-cyanophenyl nucleophile could be added to cyclohex-2-en-1-one in the presence of a chiral catalyst. The resulting chiral enolate can then be trapped to afford the desired ketone. Transition metal catalysis, particularly with rhodium and copper, has proven highly effective for such transformations.

Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones is a well-established method. wiley-vch.dersc.org A chiral rhodium complex, often generated in situ from a rhodium precursor and a chiral diphosphine ligand like (S)-BINAP, can catalyze the addition of 4-cyanophenylboronic acid to cyclohex-2-en-1-one. The reaction proceeds through a catalytic cycle involving the transmetalation of the aryl group from boron to rhodium, insertion of the enone into the rhodium-aryl bond, and subsequent protonolysis to regenerate the catalyst and yield the chiral ketone. wiley-vch.de The enantioselectivity of this process is dictated by the chiral environment created by the ligand around the metal center.

Similarly, copper-catalyzed asymmetric conjugate addition of organozinc or Grignard reagents is a powerful tool. researchgate.netresearchgate.net Chiral phosphoramidite or ferrocenyl-based ligands in combination with a copper salt can effectively catalyze the addition of a 4-cyanophenyl organometallic reagent to cyclohexenone. The choice of ligand is crucial for achieving high enantioselectivity.

The following table illustrates the potential of rhodium-catalyzed asymmetric 1,4-addition of various arylboronic acids to cyclohex-2-en-1-one, providing an indication of the expected efficiency for the synthesis of an analog of this compound.

| Arylboronic Acid | Chiral Ligand | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| Phenylboronic acid | (S)-BINAP | [Rh(acac)(CO)2] | Dioxane/H2O | 99 | 97 | wiley-vch.de |

| 4-Methoxyphenylboronic acid | (S)-BINAP | [Rh(acac)(CO)2] | Dioxane/H2O | 98 | 98 | wiley-vch.de |

| 4-Fluorophenylboronic acid | (S)-BINAP | [Rh(acac)(CO)2] | Dioxane/H2O | 99 | 97 | wiley-vch.de |

| 3-Chlorophenylboronic acid | (S)-BINAP | [Rh(acac)(CO)2] | Dioxane/H2O | 95 | 98 | wiley-vch.de |

Enantioselective Addition of a Cyclohexyl Nucleophile to a 4-Cyanobenzaldehyde Derivative:

An alternative strategy involves the enantioselective addition of a cyclohexyl organometallic reagent to 4-cyanobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the desired ketone. The key step is the asymmetric addition to the aldehyde, for which several catalytic systems have been developed.

The catalytic asymmetric addition of dialkylzinc reagents to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. wikipedia.orgnih.gov Chiral amino alcohols and diols can serve as effective ligands for zinc, inducing high enantioselectivity. For instance, a chiral ligand could coordinate to diethylzinc, which then facilitates the enantioselective transfer of an ethyl group. In the context of this compound synthesis, a cyclohexylzinc reagent would be required.

The enantioselective addition of Grignard reagents to aldehydes, catalyzed by chiral ligands, also presents a viable route. nih.gov The high reactivity of Grignard reagents often leads to a competitive uncatalyzed background reaction, which can lower the enantioselectivity. However, the development of highly active chiral catalyst systems can mitigate this issue.

The following table summarizes representative results for the enantioselective addition of diethylzinc to benzaldehyde using different chiral ligands, which serves as a model for the proposed addition of a cyclohexylzinc reagent to 4-cyanobenzaldehyde.

| Aldehyde | Organozinc Reagent | Chiral Ligand | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| Benzaldehyde | Diethylzinc | (-)-DAIB | ZnEt2 | Hexane | 100 | 98 | benthamopen.com |

| Benzaldehyde | Diethylzinc | TADDOL | Ti(O-iPr)4/ZnEt2 | Toluene (B28343) | 95 | >99 | nih.gov |

| Benzaldehyde | Diethylzinc | α-Pinene-derived amine | ZnEt2 | Toluene | 95 | 80 | benthamopen.com |

Chiral Catalyst Development for 4-Cyanophenyl Ketone Synthesis

The development of effective chiral catalysts is paramount for achieving high enantioselectivity in the synthesis of this compound. The electronic properties of the 4-cyanophenyl group, specifically its electron-withdrawing nature, can influence the reactivity of the substrates and the efficacy of the catalyst.

Catalysts for Asymmetric Conjugate Addition:

For the asymmetric 1,4-addition of a 4-cyanophenyl nucleophile, chiral rhodium and copper catalysts are promising candidates. The design of the chiral ligand is critical. For rhodium-catalyzed reactions, bidentate phosphine ligands such as BINAP and its derivatives have shown broad applicability and high efficiency. wiley-vch.de The bite angle and electronic properties of the phosphine ligand can be tuned to optimize the enantioselectivity for a specific substrate.

In copper-catalyzed conjugate additions, a wide variety of chiral ligands have been explored, including phosphoramidites, N-heterocyclic carbenes (NHCs), and ferrocene-based diphosphines. researchgate.netresearchgate.net The modular nature of many of these ligand families allows for systematic modification to fine-tune the steric and electronic environment around the copper center, thereby maximizing enantioselectivity.

Catalysts for Asymmetric Aldehyde Alkylation:

In the strategy involving the asymmetric addition of a cyclohexyl nucleophile to 4-cyanobenzaldehyde, the development of chiral ligands for organozinc and Grignard reagents is crucial. Chiral β-amino alcohols, such as (-)-DAIB, have been shown to be highly effective for the enantioselective addition of dialkylzinc reagents to aldehydes. benthamopen.com The mechanism is believed to involve the formation of a chiral zinc-alkoxide complex that directs the facial selectivity of the addition.

For Grignard reagents, the development of chiral ligands that can effectively compete with the uncatalyzed reaction is more challenging. However, sterically hindered ligands and the use of specific solvents and additives can enhance the catalytic pathway. nih.gov

Influence of the Cyano Group:

The electron-withdrawing cyano group on the phenyl ring can impact the catalytic cycle in several ways. In the case of asymmetric 1,4-addition of a 4-cyanophenylboronic acid, the electronic nature of the boronic acid can affect the rate of transmetalation to the rhodium center. wiley-vch.de Similarly, in the addition of a cyclohexyl nucleophile to 4-cyanobenzaldehyde, the electron-deficient nature of the aldehyde can increase its reactivity towards nucleophilic attack, potentially exacerbating the uncatalyzed background reaction. Therefore, the chosen chiral catalyst must be highly active to ensure that the catalyzed pathway dominates. The cyano group itself can also potentially coordinate to the metal center of the catalyst, which could either be a beneficial or detrimental interaction depending on the specific catalytic system. researchgate.net

The following table provides examples of chiral catalysts that have been successfully employed in the asymmetric synthesis of ketones and related compounds, highlighting the diversity of catalyst structures available for tackling the synthesis of this compound.

| Catalyst Type | Chiral Ligand/Catalyst | Reaction Type | Substrate Class | Achieved ee (%) | Reference |

| Rhodium Complex | [Rh((S)-BINAP)]+ | 1,4-Addition | Enones | up to 99 | wiley-vch.de |

| Copper Complex | CuOTf / (S,S)-Ph-BPE | 1,4-Addition | Enones | up to 98 | core.ac.uk |

| Organocatalyst | Cinchona Alkaloid Derivative | Michael Addition | Enones | up to 99 | nih.gov |

| Zinc Complex | (-)-DAIB / ZnEt2 | Aldehyde Alkylation | Aldehydes | up to 98 | benthamopen.com |

| Organocatalyst | Oxazaborolidine (CBS) | Ketone Reduction | Ketones | up to 98 | nih.gov |

Chemical Reactivity and Transformation Studies of 4 Cyanophenyl Cyclohexyl Ketone

Oxidative Transformations

The oxidation of 4-cyanophenyl cyclohexyl ketone can be directed at either the ketone functionality or the cyclohexyl ring, depending on the reagents and reaction conditions employed.

Oxidation of the Ketone Functionality

The ketone group in this compound is generally resistant to oxidation under mild conditions. organic-chemistry.orgmasterorganicchemistry.com However, strong oxidizing agents can induce cleavage of the carbon-carbon bonds adjacent to the carbonyl group. For instance, treatment with powerful oxidants like potassium permanganate (B83412) under harsh conditions can lead to the breakdown of the ketone, forming carboxylic acids in a destructive manner that is rarely synthetically useful. organic-chemistry.orgmasterorganicchemistry.com

A more controlled and synthetically valuable oxidative transformation is the Baeyer-Villiger oxidation. organic-chemistry.orgmasterorganicchemistry.comwisc.edu This reaction employs peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to convert ketones into esters. masterorganicchemistry.comwisc.edu In the case of this compound, the migratory aptitude of the adjacent groups dictates the regiochemical outcome. The general order of migratory ability is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. smolecule.com Based on this trend, the cyclohexyl group is more likely to migrate than the 4-cyanophenyl group. This would result in the formation of cyclohexyl 4-cyanobenzoate.

Table 1: Predicted Outcome of Baeyer-Villiger Oxidation of this compound

| Reactant | Oxidizing Agent | Predicted Major Product |

| This compound | mCPBA | Cyclohexyl 4-cyanobenzoate |

Selective Oxidation Pathways

Selective oxidation of the cyclohexyl ring in the presence of the ketone and nitrile functionalities presents a significant synthetic challenge. The development of catalytic systems that can selectively activate C-H bonds of the cyclohexyl moiety without affecting the other functional groups is an area of ongoing research. While specific studies on this compound are not extensively documented, related research on the selective oxidation of cyclohexyl-substituted aromatics provides insights. For example, methods utilizing N-hydroxyphthalimide (NHPI) as a catalyst have shown high selectivity for the oxidation of the benzylic C-H bond in cyclohexylbenzene (B7769038) to form a hydroperoxide. wikipedia.org Similar strategies could potentially be adapted to achieve selective oxidation of the cyclohexyl ring in this compound.

Reductive Transformations

The reduction of this compound can target either the carbonyl group or the nitrile group, with chemoselectivity being a key consideration.

Reduction of the Carbonyl Group to Alcohols

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 4-(cyclohexyl(hydroxy)methyl)benzonitrile. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commmcmodinagar.ac.inscranton.edu Both reagents act as a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon. masterorganicchemistry.com The resulting alkoxide intermediate is then protonated during workup to give the alcohol. masterorganicchemistry.com

Table 2: Common Reducing Agents for Ketone to Alcohol Transformation

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | 4-(cyclohexyl(hydroxy)methyl)benzonitrile |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 4-(cyclohexyl(hydroxy)methyl)benzonitrile |

Chemoselective Reduction in the Presence of the Nitrile Group

A significant aspect of the reduction of this compound is the potential for chemoselectivity. The choice of reducing agent is critical in determining whether the ketone, the nitrile, or both are reduced.

Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for the reduction of aldehydes and ketones. organic-chemistry.orgwisc.edu It does not typically reduce nitriles under standard conditions. organic-chemistry.org Therefore, treating this compound with NaBH₄ would selectively reduce the ketone to the corresponding secondary alcohol, leaving the nitrile group intact.

In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. leah4sci.comchemguide.co.ukyoutube.com It will readily reduce both ketones and nitriles. leah4sci.comchemguide.co.uk Consequently, the reaction of this compound with LiAlH₄ would lead to the reduction of both functional groups, yielding 4-(aminomethyl)phenyl)(cyclohexyl)methanol.

Catalytic hydrogenation can also be employed for the reduction of this compound. The outcome of this reaction is highly dependent on the catalyst, solvent, and reaction conditions. For instance, certain catalysts might selectively hydrogenate the aromatic ring while leaving the ketone and nitrile untouched, whereas others could reduce the ketone and/or the nitrile. gatech.eduyoutube.comyoutube.com

Table 3: Chemoselectivity in the Reduction of this compound

| Reagent | Reactivity towards Ketone | Reactivity towards Nitrile | Major Product |

| Sodium Borohydride (NaBH₄) | Yes | No | 4-(cyclohexyl(hydroxy)methyl)benzonitrile |

| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | (4-(aminomethyl)phenyl)(cyclohexyl)methanol |

Nucleophilic and Electrophilic Reactions

The presence of both electrophilic and nucleophilic centers, as well as an aromatic ring, allows this compound to participate in a variety of other chemical transformations.

The carbonyl carbon is an electrophilic site and is susceptible to attack by nucleophiles. smolecule.com A classic example is the Grignard reaction, where an organomagnesium halide adds to the ketone to form a tertiary alcohol after acidic workup. organic-chemistry.orgwisc.edu However, Grignard reagents can also react with the nitrile group to form a ketone after hydrolysis. masterorganicchemistry.com This dual reactivity necessitates careful control of reaction conditions to achieve selectivity. Another important nucleophilic addition reaction is the Wittig reaction, which converts the ketone into an alkene by reacting it with a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org The reaction with cyanide ions (e.g., from HCN) would lead to the formation of a cyanohydrin. chemguide.co.uklibretexts.orgyoutube.com

The aromatic ring, specifically the cyanophenyl moiety, can undergo electrophilic aromatic substitution reactions. smolecule.com The cyano group is an electron-withdrawing group and a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the cyano group. However, the cyano group is also deactivating, making electrophilic aromatic substitution reactions more difficult compared to unsubstituted benzene (B151609). masterorganicchemistry.commsu.edu

Reactions at the Ketone Carbonyl Center

The ketone carbonyl group in this compound is a primary site for nucleophilic addition reactions. sketchy.com The carbon atom of the carbonyl group possesses a partial positive charge, making it an attractive target for electron-rich nucleophiles. sketchy.com

Reduction to Alcohols:

One of the fundamental reactions of the ketone group is its reduction to a secondary alcohol. openstax.org This transformation can be achieved using various reducing agents, which act as a source of hydride ions (H⁻). openstax.orglibretexts.org

Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org Both reagents deliver a hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated to yield the final alcohol product, (4-cyanophenyl)(cyclohexyl)methanol. libretexts.orglibretexts.org While both are effective, LiAlH₄ is a significantly more reactive and powerful reducing agent than NaBH₄. openstax.orgchemguide.co.uk The reaction with NaBH₄ is typically carried out in an alcohol solvent like methanol or ethanol. libretexts.org

| Reagent | Product | Alcohol Type |

| Sodium Borohydride (NaBH₄) | (4-cyanophenyl)(cyclohexyl)methanol | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | (4-cyanophenyl)(cyclohexyl)methanol | Secondary Alcohol |

Interactive Data Table: Reduction of this compound

Grignard Reactions:

The carbonyl carbon is also susceptible to attack by carbon-based nucleophiles, such as those found in Grignard reagents (R-Mg-X). leah4sci.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol. libretexts.orgpressbooks.pub The nucleophilic alkyl or aryl group from the Grignard reagent adds to the electrophilic carbonyl carbon, creating a new carbon-carbon bond. pressbooks.pub The subsequent protonation of the intermediate magnesium alkoxide yields the tertiary alcohol. libretexts.org

For example, reacting this compound with methylmagnesium bromide would yield 1-(4-cyanophenyl)-1-cyclohexyl-1-ethanol.

Cyanohydrin Formation:

Hydrogen cyanide (HCN) can add across the carbonyl double bond to form a cyanohydrin. This reaction requires a basic catalyst to generate the cyanide ion (CN⁻), which then acts as the nucleophile. libretexts.org The product of this reaction with this compound would be 2-cyclohexyl-2-(4-cyanophenyl)-2-hydroxyacetonitrile.

Reactivity of the Cyano Group in Substitution and Addition Reactions

The cyano (nitrile) group (C≡N) is a versatile functional group that can undergo several important transformations. rsc.orgnih.gov The carbon atom in the cyano group is electrophilic, making it reactive towards nucleophiles. pressbooks.pub

Hydrolysis:

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org The reaction proceeds in two stages, first forming a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Water then attacks the carbon, and after a series of steps, a primary amide is formed. Further hydrolysis of the amide yields a carboxylic acid. libretexts.org

Base-catalyzed hydrolysis: A hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion. pressbooks.pub This intermediate is protonated by water to an imidic acid, which then tautomerizes to an amide. libretexts.org Continued hydrolysis of the amide under basic conditions forms a carboxylate salt, which upon acidification, gives the carboxylic acid. pressbooks.pub

Reduction:

The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orglibretexts.org This reaction involves the addition of two molecules of hydrogen across the carbon-nitrogen triple bond. The reduction of this compound would yield (4-(aminomethyl)phenyl)(cyclohexyl)methanone.

Reaction with Grignard Reagents:

Grignard reagents can also add to the electrophilic carbon of the nitrile group. masterorganicchemistry.com The initial reaction forms an imine after an aqueous workup, which is then hydrolyzed to a ketone. libretexts.orgmasterorganicchemistry.com This reaction provides a method for synthesizing ketones from nitriles.

| Reaction | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 4-(cyclohexanecarbonyl)benzoic acid |

| Reduction | LiAlH₄ or H₂/catalyst | (4-(aminomethyl)phenyl)(cyclohexyl)methanone |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | 1-(4-acylphenyl)cyclohexan-1-one (where acyl corresponds to the Grignard reagent) |

Interactive Data Table: Reactions of the Cyano Group

Electrophilic Reactivity Profiling of the this compound System

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com However, the reactivity of the phenyl ring in this compound is significantly influenced by the existing substituents: the cyano group and the cyclohexyl ketone group. Both of these groups are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. youtube.com They are also meta-directing groups. youtube.com

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. lumenlearning.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or FeCl₃. lumenlearning.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.comlibretexts.org

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride or alkyl halide with a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

Given that both substituents direct incoming electrophiles to the meta position, substitution would be expected to occur at the positions meta to both the cyano and ketone groups.

Cyclization Reactions and Ring Transformations Involving the Cyclohexyl Moiety

The cyclohexyl group, while generally stable, can participate in specific reactions leading to ring transformations. For instance, under certain catalytic conditions, the cyclohexyl group can be dehydrogenated to form a cyclohexenyl or even a phenyl group. researchgate.net

Computational studies on related aryl cyclopropyl (B3062369) ketones have shown that the reactivity is influenced by the aryl group's ability to stabilize radical intermediates. nih.gov Similar principles could apply to the cyclohexyl ketone, where reactions involving radical intermediates might lead to ring-opening or rearrangement, although this is less common than for strained rings like cyclopropane. nih.gov Research on cyclobutyl aryl ketones has demonstrated that photochemical reactions, such as the Norrish-Yang cyclization, can lead to the formation of bicyclic alcohol intermediates, which can then undergo further functionalization. nih.govresearchgate.net

Functionalization of the Aryl Ring

Beyond electrophilic substitution, the aryl ring can be functionalized through other mechanisms, notably nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr):

Generally, aryl halides are unreactive towards nucleophiles. libretexts.org However, the presence of strong electron-withdrawing groups, such as the cyano and ketone groups on the this compound ring, can activate the ring for SₙAr. libretexts.orgnih.govnih.gov For this reaction to occur, a leaving group (typically a halide) must be present on the ring, positioned ortho or para to the electron-withdrawing groups. libretexts.org

If a derivative of this compound, for example, 2-chloro-4-cyanophenyl cyclohexyl ketone, were subjected to a strong nucleophile like sodium methoxide, the methoxy (B1213986) group could replace the chlorine atom. The electron-withdrawing cyano and ketone groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, facilitating the substitution. libretexts.orgnih.govnih.gov The rate of reaction is often dependent on the electronegativity of the leaving group, with fluoride (B91410) being the best leaving group in many cases due to its ability to polarize the carbon-halogen bond. youtube.com

Mechanistic Investigations of Reactions Involving 4 Cyanophenyl Cyclohexyl Ketone

Elucidation of Reaction Pathways and Transition States

Understanding the precise sequence of events at a molecular level—the reaction pathway—and the high-energy transition states that govern the speed of these events is a central theme in physical organic chemistry. For 4-cyanophenyl cyclohexyl ketone, this involves exploring how nucleophiles interact with the carbonyl carbon and how the substituents influence the stability of intermediates and transition states.

A general rate law for such a reaction can be expressed as: Rate = k[this compound][CN⁻]

The rate constant, k, would be influenced by the electronic nature of the 4-cyanophenyl group. The cyano group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. libretexts.org This enhanced electrophilicity would lead to a faster rate of attack by a nucleophile compared to an unsubstituted phenyl cyclohexyl ketone.

Table 1: Predicted Relative Reactivity of Aryl Cyclohexyl Ketones in Nucleophilic Addition

| Substituent on Phenyl Ring | Electronic Effect | Predicted Relative Rate |

| -OCH₃ (Methoxy) | Electron-donating | Slower |

| -CH₃ (Methyl) | Electron-donating | Slower |

| -H (None) | Neutral | Baseline |

| -Cl (Chloro) | Electron-withdrawing | Faster |

| -CN (Cyano) | Strongly electron-withdrawing | Fastest |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Fastest |

This table is based on the established principles of substituent effects on the reactivity of aromatic compounds.

The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, when applied in situ (in the reaction mixture), can provide structural information about transient species.

In the context of nucleophilic addition to this compound, the primary intermediate is a tetrahedral alkoxide. ncert.nic.in For example, in the addition of a Grignard reagent or an organolithium reagent, the formation of this intermediate would be the initial step. While no specific in situ spectroscopic studies on this compound are documented, the general mechanism is well-established. The alkoxide intermediate is typically not isolated but is protonated during workup to yield the final alcohol product.

In a reaction such as the Wittig reaction, an oxaphosphetane intermediate is formed from the reaction of the ketone with a phosphorus ylide. The decomposition of this four-membered ring intermediate leads to the formation of an alkene and triphenylphosphine (B44618) oxide. Spectroscopic identification of such intermediates, though challenging due to their transient nature, would provide definitive proof of the reaction pathway.

Role of the Cyano Group in Reaction Mechanisms

The cyano (-C≡N) group is a potent modulator of chemical reactivity due to its distinct electronic properties and its ability to participate in non-covalent interactions.

The cyano group exerts a strong electron-withdrawing effect through both induction and resonance. libretexts.org This has a profound impact on the reactivity of the this compound.

Inductive Effect: The electronegative nitrogen atom pulls electron density through the sigma bonds of the aromatic ring, making the ring and the attached carbonyl carbon more electron-deficient.

Resonance Effect: The cyano group can participate in resonance, delocalizing the pi electrons of the aromatic ring and further withdrawing electron density. This effect is particularly pronounced at the ortho and para positions.

The consequence of this electron withdrawal is a significant increase in the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to attack by nucleophiles, thereby increasing the rate of nucleophilic addition reactions. fiveable.me This enhanced reactivity can also influence the selectivity of a reaction. For instance, in competitive reactions with other ketones lacking such an electron-withdrawing group, this compound would be expected to react preferentially.

The nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. In catalytic reactions, particularly those involving protic solvents or catalysts with hydrogen bond donor capabilities, this interaction can play a crucial role.

Furthermore, the strong dipole moment of the cyano group can lead to significant dipole-dipole interactions with other polar molecules in the reaction medium, including solvents and catalysts. These interactions can influence the solvation of the ketone and the transition states of its reactions, thereby affecting reaction rates and selectivity.

Stereochemical Control and Enantioselectivity Mechanisms

The presence of a chiral center or the creation of one during a reaction introduces the concept of stereochemistry. In reactions of this compound, the potential for forming stereoisomers arises, and controlling this stereoselectivity is a key challenge in modern organic synthesis.

The reduction of the carbonyl group of this compound, for instance, using a hydride reagent like sodium borohydride (B1222165), will generate a new stereocenter, leading to a racemic mixture of two enantiomeric alcohols.

To achieve enantioselectivity, a chiral catalyst or reagent is required. The mechanism of enantioselective reactions often involves the formation of diastereomeric transition states. The chiral catalyst interacts with the substrate in a way that one of these transition states is lower in energy than the other, leading to the preferential formation of one enantiomer.

While specific studies on the enantioselective reactions of this compound are scarce, general principles can be applied. For example, in an enantioselective reduction, a chiral catalyst would coordinate to the ketone, and the steric and electronic interactions between the catalyst, the cyclohexyl group, and the 4-cyanophenyl group would dictate the facial selectivity of hydride attack. The bulky cyclohexyl group would likely play a significant role in directing the approach of the nucleophile.

In a study on the cooperative bimetallic radical catalysis for asymmetric hydrogen-atom transfer, it was noted that both electron-donating and electron-withdrawing groups on aryl methyl ketones had minimal impact on the reaction efficiency or selectivity, suggesting that for some catalytic systems, the steric environment created by the catalyst is the dominant factor in achieving high enantioselectivity. acs.org

Influence of Steric and Electronic Interactions in Chiral Catalysis

The stereochemical outcome of the catalytic asymmetric reduction of ketones is profoundly influenced by the steric and electronic properties of both the substrate and the catalyst. In the case of this compound, the bulky cyclohexyl group and the electronically distinct cyanophenyl group play critical roles in dictating the approach of the reductant to the carbonyl carbon.

Steric Effects: The primary steric influence arises from the large cyclohexyl ring. During the reduction, the chiral catalyst creates a spatially defined environment around the ketone. For effective stereodifferentiation, the catalyst must distinguish between the two faces of the prochiral ketone. The bulky cyclohexyl group will preferentially orient itself to minimize steric clashes with the chiral ligands of the catalyst. For instance, in Corey-Bakshi-Shibata (CBS) reductions, the traditional model predicts that the larger substituent of the ketone (in this case, the cyclohexyl group) will be positioned away from the chiral auxiliary to minimize steric hindrance, thereby dictating the face of hydride delivery. This principle is pivotal for achieving high enantioselectivity. youtube.com

Electronic Effects: The cyanophenyl group exerts a significant electronic influence. The cyano group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by a hydride. Research on various aromatic ketones has shown that the electronic nature of substituents on the aromatic ring can affect the efficiency of asymmetric reduction, although its impact on enantioselectivity can be less pronounced. researchgate.net In some catalytic systems, both electron-donating and electron-withdrawing groups on the phenyl ring are well-tolerated, leading to high enantioselectivities. acs.org However, the specific electronic interaction between the cyanophenyl group and the catalyst's metal center or Lewis acidic site can also play a role in the stabilization of the transition state, further influencing the stereochemical outcome.

The interplay between these steric and electronic factors is complex. A study on the cooperative bimetallic radical catalysis for asymmetric hydrogen-atom transfer highlighted that a moderately sized cyclohexyl group on a ligand provided the best enantioselectivity compared to smaller or larger cyclic alkyl groups, indicating a delicate balance of steric interactions is required for optimal results. acs.org

To illustrate the impact of substituents on the enantioselective reduction of aromatic ketones, consider the following data from studies on related substrates:

| Ketone Substrate | Catalyst System | Enantiomeric Excess (ee %) | Predominant Configuration | Reference |

| Acetophenone | Celeriac | >99% | S | researchgate.net |

| 4'-Chloroacetophenone | Carrot | 98% | S | nih.gov |

| Cyclohexyl methyl ketone | Chiral Lactam Alcohol / p-Iodophenoxyborane | 90% | Not Specified | mdpi.com |

| 2-Acetonaphthone | Chiral Salen-Titanium Complex | 84% | Not Specified | acs.org |

This table is illustrative and based on data for analogous ketone structures to highlight general principles.

Curtin-Hammett Kinetics in Asymmetric Transformations

The Curtin-Hammett principle is a powerful concept for understanding reactions where rapidly equilibrating isomers react to form different products, and the product ratio is determined by the relative energies of the transition states leading to these products, not by the ground-state populations of the isomers. In the context of the asymmetric reduction of this compound, this principle can be particularly relevant when catalyst-substrate adducts or reactive intermediates exist as a mixture of rapidly interconverting diastereomers.

For example, in a catalytic cycle, the ketone may coordinate with the chiral catalyst to form two diastereomeric complexes. If the rate of interconversion between these diastereomeric complexes is faster than the rate of the subsequent hydride transfer step, the Curtin-Hammett scenario applies. The final enantiomeric ratio of the alcohol product will then depend on the difference in the free energies of activation for the hydride transfer from each diastereomeric complex (ΔΔG‡), rather than the relative stabilities of the complexes themselves.

Mechanistic studies on other systems have demonstrated the operation of Curtin-Hammett kinetics in achieving high diastereoselectivity in domino reactions that form substituted cyclohexanes. researchgate.net This suggests that even if one diastereomeric intermediate is thermodynamically more stable, the major product may arise from the less stable but more reactive intermediate if the transition state leading from it is lower in energy.

The application of this principle underscores the importance of a detailed kinetic analysis of the reaction. It implies that optimizing enantioselectivity requires focusing on the transition state structures and their relative energies, which can be influenced by subtle changes in the catalyst structure, solvent, or reaction temperature.

Solvent Effects and Reaction Environment Impact on Mechanism

The solvent is not merely an inert medium but an active participant in many chemical reactions, influencing reaction rates and selectivities through various interactions with reactants, intermediates, and transition states. In the asymmetric reduction of ketones, solvent effects can be pronounced.

The choice of solvent can impact:

Solvation of the Catalyst and Substrate: Different solvents will solvate the chiral catalyst and the ketone to varying extents. This can alter the effective size and conformation of the catalyst, thereby influencing the steric interactions that govern enantioselectivity.

Stabilization of Transition States: Polar solvents may stabilize charged or highly polar transition states more effectively than nonpolar solvents. mdpi.com The transition state for hydride delivery involves a change in charge distribution, and its stabilization by the solvent can significantly affect the reaction rate and enantiomeric excess. For instance, in some CBS reductions, toluene (B28343) has been found to be a superior solvent to more polar options like dichloromethane (B109758). mdpi.com

Catalyst Aggregation and Activity: The state of the catalyst in solution, whether it exists as a monomer or an aggregate, can be solvent-dependent. This can have a profound effect on its catalytic activity and selectivity.

A study on the asymmetric reduction of α,β-enones using an in-situ generated oxazaborolidine catalyst demonstrated a clear solvent effect. Toluene afforded a higher yield compared to tetrahydrofuran (B95107) (THF), while more polar solvents like dichloromethane and chloroform (B151607) resulted in lower enantioselectivities. mdpi.com

The following table, based on studies of related ketone reductions, illustrates how solvent choice can influence the outcome of an asymmetric reduction:

| Substrate | Catalyst System | Solvent | Enantiomeric Excess (ee %) | Reference |

| Benzalacetone | Chiral Lactam Alcohol / p-Iodophenoxyborane | Toluene | 84% (at -40 °C) | mdpi.com |

| Benzalacetone | Chiral Lactam Alcohol / p-Iodophenoxyborane | Dichloromethane | 56% | mdpi.com |

| Benzalacetone | Chiral Lactam Alcohol / p-Iodophenoxyborane | Chloroform | 66% | mdpi.com |

| Acetophenone | [RuCl₂(p-cymene)₂] / (-)-ephedrine HCl | Water | 75% | organic-chemistry.org |

This table is illustrative and based on data for analogous ketone structures to highlight general principles.

Catalytic Applications in Organic Synthesis Involving 4 Cyanophenyl Cyclohexyl Ketone

4-Cyanophenyl Cyclohexyl Ketone as a Key Intermediate in Complex Molecule Synthesis

The structure of this compound makes it an ideal starting point or intermediate for the synthesis of more elaborate molecules with applications in pharmaceuticals, agrochemicals, and materials science.

The reduction of ketones to their corresponding secondary alcohols is a fundamental transformation that produces valuable building blocks for the pharmaceutical and agrochemical industries. smolecule.com The resulting cyclohexylmethanol structure is a common motif in many biologically active compounds.

A significant application is in the synthesis of key intermediates for neuropsychiatric drugs. For instance, the synthesis of trans-4-substituted cyclohexane-1-amines, a crucial structural element in the atypical antipsychotic drug cariprazine, can be achieved from the corresponding ketone. nih.gov Biocatalytic methods using transaminases can perform a diastereomer-selective deamination of a cis/trans mixture or a diastereotope-selective amination of the ketone precursor to yield the desired trans-amine isomer with high purity (de > 99%). nih.gov This process highlights how a cyclohexyl ketone scaffold, analogous to this compound, serves as a direct precursor to a high-value pharmaceutical intermediate.

Furthermore, derivatives of cyclohexyl phenyl ketone have been patented as useful intermediates for synthesizing 1,4-benzodiazepines, such as tetrazepam, which are known for their activity on the central nervous system. google.com This underscores the role of the general cyclohexyl phenyl ketone framework as a versatile precursor in medicinal chemistry.

Table 1: Examples of Pharmaceutical Intermediates from Cyclohexyl Ketone Precursors Use the interactive controls to view different examples.

Cariprazine Intermediate

Precursor: 4-Substituted Cyclohexanone (B45756)

Reaction: Transaminase-catalyzed reductive amination

Product:trans-4-Substituted Cyclohexane-1-amine

Significance: Key building block for the antipsychotic drug cariprazine, used to treat bipolar I disorder and schizophrenia. nih.gov

Benzodiazepine Intermediate

Precursor: Cyclohexyl Phenyl Ketone Derivative

Reaction: Multi-step synthesis

Product: 1,4-Benzodiazepine derivative (e.g., Tetrazepam)

Significance: Provides access to a class of drugs active on the central nervous system. google.com

The distinct structural components of this compound make it a promising building block for the creation of functional materials and specialty chemicals. smolecule.com Organic building blocks containing functional groups like ketones are fundamental to the synthesis of polymers, dyes, and advanced coatings. hilarispublisher.com The rigidity of the cyclohexyl ring, combined with the electronic properties of the cyanophenyl group, can be exploited to design materials with specific characteristics. smolecule.comnih.gov

The development of multifunctional nanomaterials often relies on the assembly of precisely designed (block) copolymers. klinger-lab.de The synthesis of these complex architectures requires robust building blocks that can be incorporated into polymer chains while providing specific functionalities. klinger-lab.de The ketone group in this compound can be used as a handle for polymerization or post-polymerization modification, allowing for its integration into advanced material structures.

Utilization in Asymmetric Catalysis

Asymmetric catalysis is crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry. This compound, being a prochiral ketone, is an excellent substrate for various enantioselective transformations.

The carbonyl group of this compound is a prime target for catalytic enantioselective nucleophilic additions. These reactions create a new stereocenter at the carbonyl carbon. A classic example is the addition of hydrogen cyanide to form a cyanohydrin, a reaction that can be rendered enantioselective by using a chiral catalyst. youtube.com

More advanced methods involve organocatalysis. For example, proline and its derivatives can catalyze enantioselective aldol (B89426) reactions where an enamine intermediate, formed from another carbonyl compound, attacks the ketone. youtube.comyoutube.com This methodology allows for the construction of complex chiral molecules with new carbon-carbon bonds and up to two new stereogenic centers. youtube.com Similarly, enantioselective [4+2] cycloaddition reactions can involve ketone functionalities, leading to the formation of complex polycyclic structures with high stereocontrol. nih.gov The reduction of the ketone to a chiral alcohol via metal-catalyzed transfer hydrogenation is another powerful method for producing optically active secondary alcohols. smolecule.com

While this compound is primarily used as a substrate in catalytic reactions, the development of catalysts derived directly from its structure is a less explored area. However, related structural motifs have proven effective in catalyst design. For instance, 4-cyanopyridine, which shares the 4-cyanophenyl moiety, is used in combination with bis(pinacolato)diboron (B136004) (B2pin2) to generate a pyridine-boryl radical. nih.gov This radical species can then catalyze reductive coupling reactions. nih.gov This suggests a potential, though not yet realized, avenue of research where the 4-cyanophenyl group of the ketone could be incorporated into a ligand or organocatalyst framework to influence a catalytic process.

Carbonyl Activation and Functionalization Strategies

Beyond simple additions, modern organic synthesis employs a range of strategies to activate the carbonyl group of ketones like this compound and to functionalize other parts of the molecule.

A key strategy involves the generation of radical intermediates. Through the synergistic action of photoredox catalysis and organocatalysis, the ketone can be converted into a ketyl radical via single-electron reduction. nih.gov This radical can then be coupled with other radical species to form new carbon-carbon bonds. For example, a ketyl radical can be coupled with a β-enaminyl radical (generated from a different ketone) to achieve a direct β-functionalization, producing γ-hydroxyketone adducts. nih.gov

Another advanced strategy is the functionalization of C–H bonds at positions remote from the carbonyl group. For cyclobutyl aryl ketones, a related class of compounds, a Norrish-Yang cyclization can generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This intermediate then undergoes palladium-catalyzed C–C bond cleavage and functionalization, allowing for the stereospecific installation of aryl, alkenyl, or alkynyl groups at the γ-position of the cyclobutane (B1203170) ring relative to the ketone. nih.govresearchgate.net This demonstrates the potential for activating and functionalizing the cyclohexyl ring of this compound in a highly controlled manner.

Table 2: Carbonyl Activation and Functionalization Strategies This table summarizes modern catalytic approaches applicable to this compound.

| Strategy | Catalytic System | Key Intermediate | Outcome | Reference |

| β-Coupling | Photoredox & Organocatalysis | Ketyl Radical | Direct coupling of two different ketone units to form γ-hydroxyketones. | nih.gov |

| γ-C-H Functionalization | Photolysis & Pd-Catalysis | Bicyclic Alcohol | Stereospecific introduction of functional groups at the γ-position of the cycloalkyl ring. | nih.govresearchgate.net |

| Reductive Coupling | Organocatalysis (e.g., 4-cyanopyridine) & B2pin2 | Pyridine-Boryl Radical / Ketyl Radical | C-C bond formation via reductive coupling of carbonyls with olefins. | nih.gov |

Lewis Acid Catalysis in Ketone Transformations

Lewis acid catalysis is a cornerstone of modern organic synthesis, facilitating a wide array of transformations by activating carbonyl compounds. In the context of ketones like this compound, Lewis acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.

Recent advancements have highlighted novel methods for transforming aromatic ketones. One such groundbreaking approach involves the conversion of aromatic ketones into aromatic esters through a one-pot process that combines a Claisen reaction and a retro-Claisen reaction. sciencedaily.comwaseda.jp This method overcomes the challenge of cleaving the strong carbon-carbon bonds in aromatic ketones, thereby expanding their utility in synthesizing valuable aromatic compounds for industries like pharmaceuticals and materials science. sciencedaily.comwaseda.jp The process simplifies the synthesis, shortens reaction times, and reduces the need for purification steps. waseda.jp

Table 1: Examples of Lewis Acid-Mediated Ketone Transformations

| Reaction Type | Catalyst System | Key Features | Ref |

| Aromatic Ketone to Ester | Not specified | One-pot sequential Claisen and retro-Claisen reaction. | sciencedaily.comwaseda.jp |

| Ketone Synthesis from RAEs | Ni-catalyst with MgCl₂ and LiBr | Operationally simple, mild conditions, broad scope. | nih.gov |

Organocatalytic Methodologies for Selective Reactions

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts and enabling a wide range of selective transformations. These methodologies often rely on the formation of transient, reactive intermediates from the substrate and the organocatalyst. For ketones, a common strategy involves the formation of enamines or iminium ions.

A prominent example is the use of proline, a simple amino acid, to catalyze aldol reactions. Proline can react with a ketone to form an enamine, which then acts as a nucleophile. youtube.com The catalyst's chirality directs the stereochemical outcome of the reaction, allowing for the enantioselective synthesis of products. youtube.com The bifunctional nature of proline, containing both a secondary amine and a carboxylic acid, allows it to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), often leading to highly organized transition states and excellent stereocontrol. youtube.com

Another innovative approach merges organocatalysis with photoredox catalysis for the direct β-functionalization of cyclic ketones. nih.gov In this dual catalytic system, an amine organocatalyst (e.g., a secondary amine) condenses with a cyclic ketone to form an electron-rich enamine. nih.gov Single-electron oxidation of this enamine by an excited-state photocatalyst generates a β-enaminyl radical. This radical can then couple with another radical species, generated from a different precursor, to form a new carbon-carbon bond at the β-position of the ketone. nih.gov This strategy provides access to γ-hydroxyketones, which are valuable synthetic intermediates. nih.gov

Furthermore, organocatalytic systems have been developed for reductive coupling reactions. For example, pyridine-based catalysts can be used in conjunction with a boron reagent like bis(pinacolato)diboron (B₂pin₂) to generate pyridine-boryl radicals. nih.gov These radicals can then engage in a catalytic cycle to facilitate the reductive coupling of aldehydes with olefins, proceeding through ketyl radical intermediates. nih.gov This methodology highlights the potential for organocatalysts to mediate radical-based bond-forming reactions. nih.gov

Table 2: Organocatalytic Strategies for Ketone Functionalization

| Methodology | Organocatalyst Type | Key Intermediate | Transformation | Ref |

| Asymmetric Aldol Reaction | Proline | Enamine | Enantioselective C-C bond formation | youtube.com |

| β-Functionalization | Secondary Amine / Photocatalyst | β-Enaminyl Radical | Direct β-coupling with aryl ketones | nih.gov |

| Reductive Coupling | Pyridine derivative | Ketyl Radical | C-C bond formation with olefins | nih.gov |

Photoinduced Reactions and Photochemical Applications

The carbonyl group of ketones can absorb ultraviolet light, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π) orbital. This n→π transition generates an excited state with radical-like reactivity, enabling a variety of photochemical transformations. The presence of the cyano group in this compound can influence these photochemical pathways.

A significant application of photochemistry in ketone chemistry is the synergistic merger of photoredox catalysis and organocatalysis. nih.gov This dual catalysis approach enables the direct β-coupling of cyclic ketones with aryl ketones. nih.gov The process involves the single-electron reduction of an aryl ketone by an excited photocatalyst to generate a ketyl radical. Concurrently, an enamine, formed from a cyclic ketone and an organocatalyst, is oxidized by the same photocatalyst to create a β-enaminyl radical. nih.gov The selective coupling of these two catalytically generated radical intermediates affords γ-hydroxyketone products. nih.gov

Aryl ketones and aldehydes can also act as photoinitiators in radical polymerization and other radical-mediated reactions. beilstein-journals.org Upon irradiation, these carbonyl compounds can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and initiating a radical chain process. For example, 4-cyanobenzaldehyde (B52832) has been shown to be an effective photoinitiator for the addition of aldehydes to olefins. beilstein-journals.org The mechanism often involves the formation of a benzoyl radical, which is the key initiating species. beilstein-journals.org

The fundamental photochemical reaction of ketones with olefins is the Paternò–Büchi reaction, which leads to the formation of four-membered ether rings called oxetanes. This [2+2] cycloaddition occurs between the excited state of the ketone and the ground state of the alkene. The reaction can proceed through a triplet or singlet excited state, influencing the stereochemical outcome. beilstein-journals.org

Table 3: Photochemical Reactions Involving Ketones

| Reaction Type | Key Concept | Reactants | Product | Ref |

| β-Coupling of Ketones | Photoredox/Organocatalysis Merger | Cyclic Ketone, Aryl Ketone | γ-Hydroxyketone | nih.gov |

| Photoinitiated Radical Addition | Photoinitiation by Aldehyde/Ketone | Aldehyde, Olefin | Carbonylated Adduct | beilstein-journals.org |

| Paternò–Büchi Reaction | [2+2] Photocycloaddition | Ketone, Alkene | Oxetane | beilstein-journals.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

The ¹H NMR spectrum of 4-Cyanophenyl cyclohexyl ketone provides distinct signals corresponding to the protons on the cyclohexyl and aromatic rings. The aryl protons, being attached directly to the aromatic ring, resonate in the downfield region of the spectrum, typically between δ 6.5 and 8.0 ppm. libretexts.orglibretexts.org In this specific molecule, the aromatic protons exhibit a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The electron-withdrawing effects of both the ketone and the cyano groups deshield these protons, causing them to appear at lower field. They typically resolve into two distinct doublets, reflecting the coupling between adjacent ortho protons.

The protons of the cyclohexyl group are observed in the upfield, aliphatic region of the spectrum. The methine proton (the single hydrogen on the carbon directly attached to the carbonyl group) is the most deshielded of the cyclohexyl protons due to the inductive effect of the adjacent carbonyl. Its signal is expected to be a multiplet further downfield compared to the other cyclohexyl protons. The remaining ten protons on the five methylene (CH₂) groups of the cyclohexane (B81311) ring produce a complex series of overlapping multiplets in the more shielded region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho to C=O) | 7.9 - 8.1 | Doublet (d) | 2H |

| Aromatic Protons (ortho to CN) | 7.7 - 7.9 | Doublet (d) | 2H |

| Cyclohexyl Methine Proton (α to C=O) | 3.2 - 3.6 | Multiplet (m) | 1H |

| Cyclohexyl Methylene Protons | 1.2 - 2.0 | Multiplet (m) | 10H |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each chemically distinct carbon atom produces a single peak, and the chemical shift of each peak is indicative of its electronic environment. masterorganicchemistry.com

The carbonyl carbon of the ketone group is highly deshielded and appears as a characteristic signal in the far downfield region of the spectrum, typically between 190 and 220 ppm for ketones. libretexts.orgchemistrysteps.com For aryl ketones, this signal is often observed around 195-200 ppm. rsc.org The nitrile carbon signal is also distinctive, resonating in the 110-125 ppm range. oregonstate.edunih.gov The carbons of the aromatic ring appear between approximately 125 and 150 ppm, with the quaternary carbons (those bonded to the ketone and cyano groups) often showing weaker signals. libretexts.org The aliphatic carbons of the cyclohexyl ring are found in the upfield region, generally between 20 and 50 ppm. rsc.org The carbon alpha to the carbonyl group will be the most downfield of the cyclohexyl signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (quaternary, C-C=O) | 135 - 140 |

| Aromatic (CH, ortho to C=O) | 130 - 133 |

| Aromatic (CH, ortho to CN) | 128 - 131 |

| Aromatic (quaternary, C-CN) | 115 - 120 |

| Nitrile (C≡N) | 117 - 119 |

| Cyclohexyl Methine (α to C=O) | 43 - 48 |

| Cyclohexyl Methylene | 25 - 35 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. libretexts.org It is an effective tool for identifying the presence of specific functional groups.

The IR spectrum of this compound is dominated by strong absorptions corresponding to its key functional groups. A strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aryl ketone is expected in the region of 1680-1695 cm⁻¹. spectroscopyonline.com The conjugation of the ketone with the aromatic ring lowers its vibrational frequency compared to a saturated ketone. spectroscopyonline.com Another key diagnostic peak is the stretching vibration of the nitrile (C≡N) group, which appears as a sharp band of medium intensity around 2220-2240 cm⁻¹. Other notable absorptions include C-H stretching vibrations for the aromatic protons (typically above 3000 cm⁻¹) and the aliphatic cyclohexyl protons (typically below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. mvpsvktcollege.ac.in

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2220 - 2240 | Medium, Sharp |

| Ketone | C=O Stretch | 1680 - 1695 | Strong, Sharp |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2950 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₄H₁₅NO. labshake.com HRMS can verify this composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Molecular Formula: C₁₄H₁₅NO

Average Molecular Weight: 213.28 g/mol labshake.com

Calculated Monoisotopic Mass: 213.11536 u

An HRMS measurement confirming a mass consistent with 213.1154 would provide strong evidence for the C₁₄H₁₅NO elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC component), which separates the mixture into its individual components based on their volatility and interaction with the column's stationary phase. This is a powerful method for assessing the purity of the compound and identifying any volatile impurities.

As each component, including the target compound, elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The mass spectrum of this compound will show a molecular ion peak (M⁺•) at an m/z corresponding to its molecular weight (m/z = 213). The energetically unstable molecular ions often break apart into smaller, characteristic fragment ions. chemguide.co.uk For ketones, a primary fragmentation pathway is alpha-cleavage, the breaking of a bond adjacent to the carbonyl group. libretexts.orgyoutube.com

Two principal alpha-cleavage pathways are expected:

Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, resulting in the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a stable 4-cyanobenzoyl cation.

Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the loss of a 4-cyanophenyl radical (•C₇H₄CN) and the formation of a cyclohexanecarbonyl cation.

The 4-cyanobenzoyl cation is particularly stable due to resonance delocalization and is often the most abundant fragment ion (the base peak) in the spectrum.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 213 | Molecular Ion [M]⁺• | [C₁₄H₁₅NO]⁺• | Electron Ionization |

| 130 | 4-Cyanobenzoyl cation | [C₈H₄NO]⁺ | α-cleavage: Loss of •C₆H₁₁ |

| 111 | Cyclohexanecarbonyl cation | [C₇H₁₁O]⁺ | α-cleavage: Loss of •C₇H₄CN |

| 102 | 4-Cyanophenyl cation | [C₇H₄N]⁺ | Loss of •C₇H₁₁O |

| 83 | Cyclohexyl cation | [C₆H₁₁]⁺ | Cleavage of C-C=O bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions